1-Benzoyl-4,4'-bipiperidine

Catalog No.
S757444
CAS No.
878440-79-0
M.F
C17H24N2O
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzoyl-4,4'-bipiperidine

CAS Number

878440-79-0

Product Name

1-Benzoyl-4,4'-bipiperidine

IUPAC Name

phenyl-(4-piperidin-4-ylpiperidin-1-yl)methanone

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C17H24N2O/c20-17(16-4-2-1-3-5-16)19-12-8-15(9-13-19)14-6-10-18-11-7-14/h1-5,14-15,18H,6-13H2

InChI Key

HAKNHQBERYQVKI-UHFFFAOYSA-N

SMILES

C1CNCCC1C2CCN(CC2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CNCCC1C2CCN(CC2)C(=O)C3=CC=CC=C3

1-Benzoyl-4,4'-bipiperidine (CAS 878440-79-0) is an orthogonally protected, mono-functionalized secondary amine building block essential for the step-wise elaboration of the bipiperidine pharmacophore. Featuring a highly stable benzoyl amide on one nitrogen and a reactive free amine on the other, it circumvents the statistical bis-alkylation issues inherent to unprotected 4,4'-bipiperidine. This scaffold is extensively utilized in the synthesis of complex therapeutics, including USP7-targeting PROTACs and glycoprotein IIb/IIIa receptor antagonists, where rigorous chemoselectivity and orthogonal stability during multi-step synthesis are mandatory for successful scale-up [1].

Substituting 1-Benzoyl-4,4'-bipiperidine with unprotected 4,4'-bipiperidine results in uncontrolled bis-functionalization, drastically reducing mono-adduct yields and necessitating resource-intensive chromatographic separations that inflate manufacturing costs. Conversely, substituting with common mono-protected alternatives like 1-Boc-4,4'-bipiperidine introduces severe limitations in downstream processing; the Boc group is highly acid-labile and will prematurely cleave during TFA- or HCl-mediated deprotections of other moieties. Similarly, 1-Benzyl-4,4'-bipiperidine is incompatible with late-stage catalytic hydrogenations. Procuring the benzoyl-protected variant ensures survival through aggressive acidic, basic, and reductive environments, preventing costly synthetic bottlenecks and material loss [1].

Prevention of Bis-Alkylation and Yield Optimization

Utilizing unprotected 4,4'-bipiperidine in electrophilic coupling reactions typically yields a statistical mixture, capping the theoretical yield of the mono-substituted product at approximately 50%, with significant material lost to bis-alkylation. In contrast, 1-Benzoyl-4,4'-bipiperidine provides absolute chemoselectivity at the free secondary amine, enabling >90% coupling yields in Buchwald-Hartwig aminations or standard acylations without the need for complex stoichiometric control or difficult separations [1].

Evidence DimensionMono-coupling Yield (Theoretical vs Practical)
Target Compound Data>90% yield (absolute chemoselectivity)
Comparator Or BaselineUnprotected 4,4'-bipiperidine (~50% statistical yield max)
Quantified DifferenceNear-quantitative conversion vs. ~50% loss to bis-adducts
ConditionsStandard electrophilic coupling (e.g., Buchwald-Hartwig amination or acylation)

Eliminates the need for difficult chromatographic separation of mono- and bis-adducts, drastically reducing raw material waste during process scale-up.

Orthogonal Stability in Acidic Environments

In complex multi-step syntheses, such as the assembly of heterobifunctional degraders, intermediate deprotection steps often require strong acids like Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl). 1-Boc-4,4'-bipiperidine undergoes rapid and quantitative cleavage under these conditions, destroying the scaffold's asymmetry. 1-Benzoyl-4,4'-bipiperidine demonstrates complete stability (>99% retention) in concentrated TFA or HCl, allowing for the selective deprotection of Boc- or t-Bu-protected functional groups elsewhere on the molecule without compromising the bipiperidine core [1].

Evidence DimensionStability in Trifluoroacetic Acid (TFA)
Target Compound Data>99% intact after prolonged exposure
Comparator Or Baseline1-Boc-4,4'-bipiperidine (100% cleavage)
Quantified DifferenceAbsolute stability vs. complete degradation
ConditionsStandard acidic deprotection (e.g., 50% TFA in DCM or 4M HCl in dioxane)

Enables the use of Boc/t-Bu protecting groups on other fragments of the target molecule, providing crucial synthetic flexibility for medicinal chemists.

Compatibility with Late-Stage Catalytic Hydrogenation

Late-stage reductions, such as the removal of Cbz protecting groups or the reduction of nitro groups to anilines, typically employ catalytic hydrogenation (e.g., H2 over Pd/C). 1-Benzyl-4,4'-bipiperidine and 1-Cbz-4,4'-bipiperidine are highly susceptible to hydrogenolysis under these conditions, leading to premature deprotection. The benzoyl amide in 1-Benzoyl-4,4'-bipiperidine is entirely inert to standard catalytic hydrogenation, allowing for aggressive reductive transformations on the coupled substrate while maintaining the integrity of the protected piperidine nitrogen [1].

Evidence DimensionStability to H2 / Pd-C
Target Compound DataInert (0% hydrogenolysis)
Comparator Or Baseline1-Benzyl-4,4'-bipiperidine (Rapid hydrogenolysis)
Quantified DifferenceComplete retention of protecting group vs. complete loss
ConditionsStandard catalytic hydrogenation (H2, Pd/C, ambient to moderate pressure)

Allows buyers to procure a scaffold that survives late-stage reductive steps, which is critical for complex API manufacturing and avoiding late-stage route redesigns.

Synthesis of USP7-Targeting PROTACs and Heterobifunctional Degraders

The 4,4'-bipiperidine core is a validated linker and ligand motif in targeted protein degraders, specifically for USP7. Procuring 1-Benzoyl-4,4'-bipiperidine allows for the precise, mono-directional coupling of the free amine to the VHL or cereblon E3 ligase ligand, while the benzoyl group can either be retained for binding affinity or selectively modified later. Its stability ensures the complex PROTAC assembly can proceed through harsh deprotection steps without linker fragmentation [1].

Development of Glycoprotein IIb/IIIa Receptor Antagonists

In the synthesis of nonpeptidic GPIIb/IIIa receptor antagonists (e.g., lotrafiban analogs), the bipiperidine moiety is introduced via aminocarbonylation. Using the mono-benzoyl protected bipiperidine ensures that the coupling occurs exclusively at the desired nitrogen, streamlining the manufacturing route and avoiding the costly purification of dimeric byproducts during multi-ton scale-up [2].

Orthogonal Scaffold for Combinatorial Library Generation

For high-throughput medicinal chemistry, generating libraries of bipiperidine derivatives requires a scaffold that can withstand diverse reaction conditions. 1-Benzoyl-4,4'-bipiperidine serves as an ideal starting material; the free amine can be diversified via alkylation, acylation, or reductive amination, while the benzoyl group remains intact through subsequent library elaboration steps, including acidic Boc-deprotections or reductive transformations [3].

XLogP3

2.4

Wikipedia

1-benzoyl-4,4'-bipiperidine

Dates

Last modified: 08-15-2023

Explore Compound Types